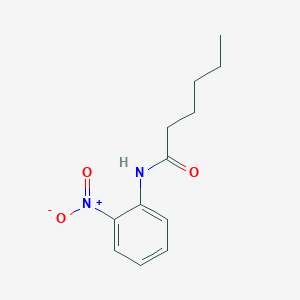

N-{2-nitrophenyl}hexanamide

Description

Contextualizing N-{2-nitrophenyl}hexanamide within Amide and Nitroaromatic Chemistry

This compound integrates two key functional groups that define its chemical character: the amide linkage and the nitroaromatic ring. The amide group (-C(=O)NH-) is fundamental to biochemistry, forming the peptide bonds that link amino acids into proteins. In synthetic chemistry, amides are prized for their stability and are common motifs in pharmaceuticals and polymers. The reactivity of the amide bond, such as its susceptibility to hydrolysis under certain conditions, is a key aspect of its chemistry. smolecule.com

The nitroaromatic component, a benzene (B151609) ring substituted with a nitro group (-NO2), also imparts distinct properties. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and makes it susceptible to nucleophilic attack. nih.gov Nitroaromatic compounds are foundational in the synthesis of dyes, explosives, and many pharmaceutical agents. The presence of the nitro group can also influence the biological activity of a molecule. cymitquimica.com

The combination of these two groups in this compound results in a molecule with a unique set of properties. The amide group's planarity and hydrogen bonding capabilities can influence the molecule's conformation and intermolecular interactions, while the nitro group on the phenyl ring affects its electronic properties and reactivity. cymitquimica.com

Below is a table summarizing the key properties of this compound and related compounds.

| Property | Value |

| IUPAC Name | N-(2-nitrophenyl)hexanamide |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| Structure | An aromatic ring with a nitro group and an amide substituent. |

Historical Perspective of N-Acylated Nitrophenyl Derivatives in Chemical Literature

The study of N-acylated nitrophenyl derivatives has a long history in organic chemistry. Early research often focused on the synthesis and reactivity of these compounds. For instance, studies from the mid-20th century explored the cyclization reactions of N-acylated derivatives of o-nitroanilines. These reactions, often promoted by a base, could lead to the formation of heterocyclic structures like benzimidazoles. rsc.org

The reactivity of the acyl group and the influence of the nitro-substituted phenyl ring have been central themes in the historical literature. The nitro group's position on the aromatic ring was found to be a critical factor in determining the outcome of these reactions. rsc.org These early investigations laid the groundwork for the use of N-acylated nitrophenyl compounds as intermediates in the synthesis of more complex molecules.

Current Research Landscape and Emerging Trends Pertaining to this compound Analogs

Contemporary research continues to explore the utility of N-acylated nitrophenyl derivatives in various applications. A significant trend is the development of novel synthetic methodologies. For example, recent studies have demonstrated the use of N-2-nitrophenyl hydrazonyl bromides to generate reactive nitrile imines, which can then be used for the facile construction of amide bonds. acs.org This method has been applied to the N-acylation of unprotected amino acids, highlighting its potential in bioconjugation and the synthesis of bioactive molecules. acs.org

Furthermore, analogs of this compound are being investigated for their potential in materials science and medicinal chemistry. For instance, N-acyl O-aminophenol derivatives are being explored as prodrugs that can release an active therapeutic agent under specific physiological conditions, such as the hypoxic environment of solid tumors. acs.org The tunability of the electronic and steric environment around the N-O bond in these compounds allows for fine control over their stability and release properties. acs.org

The field is also seeing a rise in the use of computational chemistry to understand the structure-reactivity relationships of nitroaromatic compounds. nih.gov These computational studies, combined with experimental work, are helping to guide the design of new molecules with desired properties. The broader trends in synthetic chemistry, such as the focus on green chemistry and catalysis, are also influencing the development of new methods for preparing and utilizing N-acylated nitrophenyl derivatives. cas.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27g/mol |

IUPAC Name |

N-(2-nitrophenyl)hexanamide |

InChI |

InChI=1S/C12H16N2O3/c1-2-3-4-9-12(15)13-10-7-5-6-8-11(10)14(16)17/h5-8H,2-4,9H2,1H3,(H,13,15) |

InChI Key |

RLKAJJMNWDDHHM-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for N 2 Nitrophenyl Hexanamide

Established Synthetic Routes to N-Acyl-2-nitrophenylamines

The conventional synthesis of N-acyl-2-nitrophenylamines relies on the formation of an amide bond between 2-nitroaniline (B44862) and a suitable acylating agent. These methods are characterized by their reliability and straightforward application, though they often employ stoichiometric reagents.

Amide Bond Formation Strategies: Coupling Reagents and Acid Halides

The most direct and widely used methods for synthesizing N-{2-nitrophenyl}hexanamide involve the reaction of 2-nitroaniline with an activated form of hexanoic acid. Two primary strategies dominate this field: the use of acid halides and the application of coupling reagents.

Acid Halides: The reaction of an amine with an acid halide, such as hexanoyl chloride, is a simple and effective method for amide synthesis. This exothermic reaction proceeds readily, often requiring cooling to control the rate. An acid scavenger, typically a tertiary amine base like triethylamine (B128534) or pyridine (B92270), is necessary to neutralize the hydrochloric acid byproduct. mdpi.com For less reactive aryl amines, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or higher temperatures may be required. The use of inorganic bases such as sodium carbonate (Na2CO3) can also facilitate the reaction, sometimes leading to cleaner product formation.

Coupling Reagents: Amide bond formation can also be achieved by activating the carboxylic acid (hexanoic acid) in situ with a coupling reagent. This approach avoids the need to prepare the often-reactive acid chloride separately. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.comucl.ac.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. hepatochem.com Additives such as N-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and reduce the risk of racemization in chiral substrates. nih.gov

Uronium/Aminium and Phosphonium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient activators. ucl.ac.uk These compounds convert the carboxylic acid into an activated ester, facilitating rapid and clean conversion to the amide. hepatochem.com

These established methods provide reliable pathways to N-acyl-2-nitrophenylamines, with the choice of method often depending on the substrate's complexity, scale, and functional group tolerance. hepatochem.comucl.ac.uk

Role of Reaction Conditions: Solvents, Temperature, and Base Catalysis

The success of N-acylation reactions is highly dependent on carefully controlled reaction conditions.

Solvents: The choice of solvent is critical. For reactions involving acid chlorides, aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or diethyl ether are common choices to prevent hydrolysis of the acylating agent. researchgate.net In some cases, reactions can be performed in water, particularly when using the more stable fluoro derivatives of haloaromatics in nucleophilic aromatic substitution (SNAr) type reactions. beilstein-journals.org Solvent-free conditions have also been explored, offering a greener alternative that can lead to high yields in short reaction times. orientjchem.orgmdpi.com

Temperature: Reactions with highly reactive acylating agents like acid chlorides are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to manage the initial exotherm. Conversely, reactions involving less reactive substrates may require elevated temperatures or reflux conditions to proceed to completion. beilstein-journals.orggoogle.com Optimization studies have shown that for certain catalyst-free acylations, a moderate temperature of 60 °C can provide excellent yields. mdpi.com

Base Catalysis: A base is almost always required in acylation reactions using acid halides to neutralize the generated acid. Organic bases like triethylamine and pyridine are standard. Inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are also effective and can simplify workup procedures. beilstein-journals.org The choice and stoichiometry of the base can influence reaction rate and selectivity, preventing side reactions such as diacylation.

The following table summarizes typical conditions for the selective N-acylation of substituted anilines.

| Acylating Agent | Amine Substrate | Base | Solvent | Temperature | Yield (%) |

| Propionyl chloride | N-(2-nitrophenyl)-2-aminobenzylamine | - | - | - | 93 |

| Acetic anhydride | 4-Fluoro-2-methoxyaniline | - | Acetic Acid | 80 °C | 94 |

| Acetic anhydride | Aniline (B41778) | None | None (Solvent-free) | Room Temp | 90 |

| Acetic anhydride | p-Nitroaniline | None | None (Solvent-free) | Room Temp | 91 |

This table presents data compiled from analogous acylation reactions to illustrate the impact of different conditions and reagents on yield. Data sourced from beilstein-journals.orgorientjchem.orgresearchgate.net.

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical processes, advanced synthetic methods that reduce waste, energy consumption, and the use of hazardous materials are being developed. These include ultrasound-assisted synthesis and novel catalytic systems.

Ultrasound-Assisted Synthetic Protocols for Analogous Systems

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through the physical phenomenon of acoustic cavitation. orientjchem.org This technique offers several advantages, including significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. orientjchem.orgnih.gov

Ultrasound has been successfully applied to the N-acylation of various amines and sulfonamides using acetic anhydride, often under solvent-free and catalyst-free conditions. orientjchem.org For instance, the ultrasound-assisted synthesis of N,N-bis(phenacyl)anilines from anilines and α-bromoacetophenones proceeds in 30–45 minutes with yields between 73–83%, a significant improvement over traditional methods that require long reaction times and organic solvents. nih.gov The physical effects of cavitation, such as intense localized heating and pressure, can enhance reaction rates and facilitate the breakdown of intermediates. orientjchem.orgnih.gov

| Substrate | Acylating Agent | Conditions | Time (min) | Yield (%) |

| Aniline | α-bromoacetophenone | Ultrasound (350 W), PEG 400, Na2CO3 | 30-45 | 73-83 |

| Various amines | Acetic Anhydride | Ultrasound, Solvent-free | 5-15 | 70-89 |

| Carboxylic Acids | - | Ultrasound, TCCA/PPh3 | minutes | very good |

This table illustrates the efficiency of ultrasound-assisted synthesis for N-acylation and related reactions in analogous systems. Data sourced from orientjchem.orgnih.govorganic-chemistry.org.

Catalyst Systems and Their Mechanistic Roles in Amide Synthesis

Catalytic methods offer an atom-economical and environmentally friendly alternative to traditional stoichiometric approaches for amide synthesis. ucl.ac.uk A particularly innovative strategy is the direct synthesis of N-aryl amides from nitroarenes and carboxylic acids or aldehydes, which combines the reduction of the nitro group and the formation of the amide bond in a single pot. researchgate.netacs.orgscilit.com

Reductive Amidation: This approach avoids the pre-reduction of the nitroarene to an amine, thereby improving process efficiency. nih.gov Various catalytic systems have been developed for this transformation:

Palladium Catalysts: Single-site palladium catalysts supported on nitrogen-doped carbon (Pd1/NC) have shown excellent activity for the one-pot reductive amidation of nitrobenzene (B124822) with acetic acid under a hydrogen atmosphere. acs.org These catalysts can achieve nearly 100% conversion of the nitroarene with over 90% selectivity for the amide product. acs.org Mechanistic studies suggest that the reaction proceeds through a nitroso intermediate which is more readily amidated than the corresponding aniline. acs.org

Nickel/Photoredox Catalysis: A fully catalytic process using a nickel(II) catalyst and a decatungstate photocatalyst under visible light (390 nm) can directly couple aldehydes with nitroarenes to form amides with up to 98% yield. organic-chemistry.org This method is notable for not requiring an external chemical reductant or oxidant, as both substrates are activated photocatalytically. The proposed mechanism involves the reduction of the nitroarene to an aniline, which then reacts with an acyl-nickel intermediate. organic-chemistry.org

These catalytic routes represent a significant advancement, providing direct access to N-aryl amides from readily available starting materials under milder conditions. acs.orgorganic-chemistry.org

Optimization of Yields and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound requires a careful balance of reactivity, selectivity, and process efficiency. The choice of synthetic route—be it traditional, ultrasound-assisted, or catalytic—profoundly impacts the outcome.

Selectivity: In the synthesis of N-acyl-2-nitrophenylamines, achieving high selectivity for the desired N-acylated product is paramount. When starting with substrates containing multiple nucleophilic sites, such as 2-aminobenzylamines, selective acylation can be achieved by exploiting the different nucleophilicity of the amino groups. For instance, the secondary amino group bearing a deactivating aromatic ring is significantly less reactive than a primary benzylic amine, allowing for selective acylation of the latter without observing N,N'-diacylation products. beilstein-journals.org In direct nitration of some anilines, protecting the amine functionality via acetylation is necessary to prevent side reactions and achieve the desired regioselectivity. researchgate.net

Yield Optimization: Maximizing yield involves fine-tuning several parameters:

Reagent Choice: Highly reactive acid chlorides generally provide high yields but may require more stringent control of reaction conditions. Coupling reagents offer milder conditions but can be more expensive and generate stoichiometric byproducts. ucl.ac.uk

Reaction Conditions: As demonstrated in various studies, optimizing solvent, temperature, and reaction time is crucial. Catalyst-free and solvent-free approaches can provide excellent yields (often >90%) in very short times (5-15 minutes) for the acylation of simple amines. researchgate.net

Advanced Methods: The application of ultrasound can dramatically increase yields and reduce reaction times, providing an efficient method for process intensification. orientjchem.orgnih.gov For ultimate efficiency and atom economy, one-pot catalytic reductive amidation from 2-nitroaniline and hexanoic acid presents a state-of-the-art strategy, minimizing waste and synthetic steps. acs.orgnih.gov

A comparative analysis shows that while traditional methods are robust, green chemistry approaches offer significant advantages in terms of yield, reaction time, and environmental impact. The development of continuous flow processes for analogous reactions, such as the acetylation and nitration of anilines, further demonstrates the potential for scaling up these optimized procedures to an industrial scale with high yields and throughput. researchgate.net

Chromatographic and Crystallization Techniques for this compound Purification

The final purity of a synthesized compound is critical for its characterization and subsequent use. For this compound, as with many organic small molecules, purification is typically achieved through a combination of chromatographic and crystallization techniques. While specific, detailed protocols for the purification of this compound are not extensively documented in dedicated studies, the principles for its purification can be derived from established methodologies for similar aromatic amides and nitro-containing compounds. stackexchange.comresearchgate.net The selection of an appropriate technique is contingent on the nature and polarity of the impurities present after synthesis.

Chromatographic Methods

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. emu.edu.tr For a moderately polar compound like this compound, column chromatography is a standard and effective method.

Column Chromatography: This technique utilizes a solid adsorbent, typically silica (B1680970) gel, as the stationary phase. The crude this compound is dissolved in a minimal amount of solvent and loaded onto the top of the silica column. A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column. Separation occurs as the compound and its impurities travel down the column at different rates, influenced by their polarity and interaction with the stationary phase.

Given the structure of this compound, a typical eluent system would consist of a non-polar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. stackexchange.comrsc.org A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often employed to effectively separate compounds with a range of polarities. Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govpeptide.com Reverse-phase HPLC is particularly common for the purification of small organic molecules. nih.gov In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. chromforum.org The non-polar this compound would interact with the stationary phase, while more polar impurities would elute more quickly. This technique offers superior resolution and efficiency compared to standard column chromatography. emu.edu.tr

The following table represents a hypothetical purification of crude this compound using silica gel column chromatography, illustrating typical parameters and outcomes.

Table 1: Illustrative Parameters for Column Chromatography Purification of this compound

| Parameter | Value / Description |

|---|---|

| Adsorbent | Silica Gel (60-120 mesh) |

| Column Dimensions | 30 cm length x 3 cm diameter |

| Crude Sample Load | 2.0 g |

| Mobile Phase (Eluent) | Gradient: 10% to 30% Ethyl Acetate in Hexane |

| Fraction Volume | 20 mL |

| Fractions Collected | 1-50 |

| TLC Analysis | Fractions 18-35 show a single spot corresponding to pure product |

| Combined Pure Fractions | Fractions 18-35 |

| Solvent Removal | Rotary Evaporation |

| Isolated Yield | 1.7 g (85%) |

| Purity (by HPLC) | >99% |

Crystallization Techniques

Crystallization is a powerful purification technique for solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. mt.com For amides and nitroaryl compounds, recrystallization is often the final purification step to obtain a highly crystalline, pure product. researchgate.netrochester.edu

Solvent Selection: The key to successful recrystallization is the choice of a suitable solvent. An ideal solvent should dissolve this compound poorly at low temperatures but have high solubility at elevated temperatures. mt.com Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even in the hot solvent (allowing for removal by hot filtration).

Based on the functional groups present (amide, aromatic nitro group), suitable solvents could include alcohols (ethanol, methanol), ketones (acetone), or esters (ethyl acetate). researchgate.netpitt.edu Solvent mixtures, such as ethanol-water or hexane-ethyl acetate, can also be effective for fine-tuning solubility. rochester.edu

Recrystallization Process: The general procedure involves dissolving the crude this compound in a minimum amount of the chosen hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, leading to the formation of crystals. The slow cooling process is crucial as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Once crystallization is complete, the purified crystals are collected by suction filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

The following table provides a hypothetical example of a recrystallization procedure for this compound.

Table 2: Illustrative Parameters for Crystallization of this compound

| Parameter | Value / Description |

|---|---|

| Crude Sample Mass | 1.7 g |

| Solvent System | Ethanol (~30 mL) |

| Dissolution Temperature | 78 °C (Boiling Point of Ethanol) |

| Cooling Method | Slow cooling to room temperature, followed by 1 hour at 0-4 °C |

| Crystal Formation | Formation of light-yellow needles observed upon cooling |

| Isolation Method | Suction Filtration |

| Washing Solvent | Cold Ethanol (2 x 5 mL) |

| Drying Method | Vacuum Oven at 40 °C |

| Final Mass | 1.5 g |

| Recovery Yield | 88.2% |

| Purity (by Melting Point) | Sharp melting point consistent with a pure substance |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Nitrophenyl Hexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-{2-nitrophenyl}hexanamide, both ¹H and ¹³C NMR provide critical data for mapping the carbon-hydrogen framework and confirming the connectivity of the functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the amide proton, the aromatic protons on the nitrophenyl ring, and the aliphatic protons of the hexanoyl chain.

The amide proton (N-H) is expected to appear as a singlet at a significantly downfield chemical shift, typically above 9.0 ppm, due to the deshielding effects of the adjacent carbonyl group and the electron-withdrawing nature of the nitrophenyl ring. rsc.org The four protons on the 2-nitrophenyl group exhibit a complex splitting pattern in the aromatic region (approximately 7.2 to 8.6 ppm). The proton ortho to the nitro group is the most deshielded. In the related compound N-acetyl-2-nitroaniline, these aromatic protons appear as doublets and triplets between 7.9 and 8.6 ppm. rsc.org

The aliphatic hexanoyl chain gives rise to several signals. The α-methylene protons (CH₂) adjacent to the carbonyl group are deshielded and typically appear as a triplet around 2.2-2.5 ppm. chemicalbook.com The protons of the other methylene (B1212753) groups in the chain appear as multiplets in the more upfield region of 1.3 to 1.7 ppm. The terminal methyl group (CH₃) of the hexanoyl chain is the most shielded and appears as a characteristic triplet around 0.9 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Amide (N-H) | > 9.0 | Singlet (s) |

| Aromatic (Ar-H) | 7.2 - 8.6 | Multiplets (m) |

| Alpha-Methylene (-CO-CH ₂-) | 2.2 - 2.5 | Triplet (t) |

| Methylene Chain (-(CH ₂)₃-) | 1.3 - 1.7 | Multiplets (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The chemical shifts are spread over a wider range than in ¹H NMR, allowing for the resolution of each unique carbon atom. oregonstate.edu

The carbonyl carbon of the amide group is characteristically found in the downfield region, typically between 168 and 172 ppm. rsc.org The aromatic carbons of the nitrophenyl ring resonate in the 120-145 ppm range. The carbon atom bearing the nitro group (C-NO₂) is significantly deshielded, while the carbon attached to the amide nitrogen (C-NH) is also shifted downfield. For the similar N-acetyl-2-nitroaniline structure, aromatic and carbonyl carbons appear between 121 and 170 ppm. rsc.org

The aliphatic carbons of the hexanoyl chain appear in the upfield region of the spectrum. The α-carbon (next to the carbonyl) is observed around 40 ppm, with the subsequent methylene carbons appearing between approximately 22 and 31 ppm. The terminal methyl carbon is the most shielded, resonating at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C =O) | 168 - 172 |

| Aromatic (C1-NH) | 135 - 141 |

| Aromatic (C2-NO₂) | 135 - 141 |

| Aromatic (Other Ar-C) | 121 - 136 |

| Alpha-Methylene (-CO-C H₂-) | ~ 40 |

| Methylene Chain (-(C H₂)₃-) | 22 - 32 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful tools for identifying functional groups within a molecule by measuring the vibrations of its chemical bonds. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A distinct, sharp peak for the secondary amide N-H stretching vibration is expected in the region of 3370-3170 cm⁻¹. spectroscopyonline.com

C-H Stretches: Aliphatic C-H stretching vibrations from the hexanoyl chain will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches are generally weaker and appear above 3000 cm⁻¹.

C=O Stretch (Amide I): A strong, prominent absorption band, known as the Amide I band, corresponding to the carbonyl (C=O) stretch, is expected around 1660-1680 cm⁻¹. This is one of the most characteristic peaks for an amide. spectroscopyonline.com

NO₂ Stretches: The nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretch typically between 1550 and 1500 cm⁻¹ and a symmetric stretch between 1350 and 1300 cm⁻¹. rsc.org

N-H Bend (Amide II): The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, appears as a strong peak around 1550-1510 cm⁻¹. spectroscopyonline.com This band may overlap with the asymmetric NO₂ stretching band.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium-Sharp |

| C-H Stretch (Aromatic) | Phenyl Ring | > 3000 | Weak-Medium |

| C-H Stretch (Aliphatic) | Hexanoyl Chain | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1660 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1550 | Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1550 | Strong |

Raman Spectroscopy Applications in Compound Characterization

Raman spectroscopy provides complementary information to FT-IR. horiba.com While IR spectroscopy measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. For this compound, certain vibrations are expected to be particularly Raman active.

The symmetric stretching vibration of the nitro group, which appears around 1350-1300 cm⁻¹ in the IR, is typically a very strong and sharp band in the Raman spectrum. The aromatic ring vibrations, particularly the ring "breathing" modes around 1000 cm⁻¹, also tend to produce intense Raman signals. researchgate.net In contrast to its strong absorption in IR, the C=O stretching vibration of the amide is generally a weaker band in Raman spectra. The aliphatic C-H stretching and bending modes of the hexanoyl chain will also be visible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. oecd.org The spectrum of this compound is dominated by the chromophores present: the nitrophenyl group and the amide carbonyl group.

The primary absorptions are due to π→π* transitions within the benzene (B151609) ring, which are intensified and shifted to longer wavelengths (a bathochromic shift) by the presence of both the nitro group and the amide substituent. A strong absorption band is expected in the UV region, likely between 250 and 350 nm, corresponding to these π→π* transitions. A weaker absorption band, corresponding to the n→π* transition of the nitro group, may be observed at a longer wavelength, potentially extending into the visible region, which would impart a pale yellow color to the compound. researchgate.netresearchgate.net The n→π* transition of the amide carbonyl occurs at a shorter wavelength, typically below 220 nm, and may be masked by the stronger absorptions of the aromatic system.

High-Resolution Mass Spectrometry (HR-MS) in Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique essential for the unambiguous determination of the elemental composition of a molecule. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HR-MS measures mass-to-charge ratios with very high accuracy (typically to four or more decimal places), allowing for the calculation of a unique molecular formula. vulcanchem.comnih.gov This precision is critical in distinguishing between compounds that may have the same nominal mass but differ in their elemental makeup (isobars).

For this compound, the molecular formula is established as C₁₂H₁₆N₂O₃. The theoretical (calculated) monoisotopic mass for this formula can be determined by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimentally obtained HR-MS value that closely matches this theoretical mass, typically within a narrow tolerance window (e.g., ±5 ppm), serves as definitive confirmation of the molecular formula. nih.gov

The process involves ionizing the molecule, often using soft ionization techniques like electrospray ionization (ESI), and then measuring the mass-to-charge ratio of the resulting ion (e.g., the protonated molecule [M+H]⁺). nih.gov Studies on analogous N-(nitrophenyl) amides have successfully utilized HR-MS to verify their proposed structures, underscoring the reliability of this technique for this class of compounds. nih.govmdpi.com

Below is a data table illustrating the confirmation of the molecular formula for this compound using this method.

Table 1: Molecular Formula Confirmation of this compound by HR-MS

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass (Calculated) | 237.1234 Da |

| Experimental Mass (Observed) | 237.1239 Da |

| Mass Difference | +0.0005 Da |

X-ray Diffraction Analysis for Solid-State Molecular Geometry of Analogs

Analogs such as N-(2-(trifluoromethyl)phenyl)hexanamide and 2-Chloro-N-(2-nitrophenyl)acetamide have been studied using single-crystal XRD. researchgate.netresearchgate.net These studies reveal key structural features that are likely conserved in this compound. The amide linkage (–CO–NH–) typically exhibits planarity due to resonance, a feature that influences the relative orientation of the phenyl ring and the hexyl chain. researchgate.net The crystal packing in these amide structures is often dominated by intermolecular hydrogen bonds, typically involving the amide N–H group as a donor and the amide carbonyl oxygen or a nitro group oxygen as an acceptor. vulcanchem.com

For instance, the crystal structure of N-(2-(trifluoromethyl)phenyl)hexanamide shows the expected amide resonance, with C=O and C–N bond lengths of 1.222(2) Å and 1.351(2) Å, respectively. researchgate.net In the crystal structure of a related compound, N-(4-acetyl-2-nitrophenyl)acetamide, the packing is stabilized by an intramolecular N–H⋯O hydrogen bond between the amide proton and an oxygen of the ortho-nitro group. vulcanchem.com This type of intramolecular interaction is highly probable in this compound and would significantly influence the planarity and conformation of the molecule by creating a six-membered ring-like structure.

The crystallographic data for N-(2-(trifluoromethyl)phenyl)hexanamide, a close analog, is summarized in the table below.

Table 2: Crystallographic Data for the Analog N-(2-(trifluoromethyl)phenyl)hexanamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆F₃NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7889(4) |

| b (Å) | 11.7867(10) |

| c (Å) | 12.5323(11) |

| α (°) | 100.762(5) |

| β (°) | 100.232(4) |

| γ (°) | 100.683(4) |

| Volume (ų) | 666.19(10) |

| Z | 2 |

| Key Bond Length (Amide C=O) | 1.222(2) Å |

| Key Bond Length (Amide C-N) | 1.351(2) Å |

Data sourced from Betz, R., & Hosten, E. C. (2021). researchgate.net

Computational Chemistry and Theoretical Investigations of N 2 Nitrophenyl Hexanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of N-{2-nitrophenyl}hexanamide. These computational methods allow for the prediction of various molecular properties and the elucidation of chemical behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.org DFT calculations are employed to determine the optimized molecular geometry, electronic energy, and other key parameters by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org

For amides and nitro-substituted aromatic compounds, DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-311+G(d,p)) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov In a study on a related compound, 1-(2-nitrophenyl)pyrrole-2,5-dione, functionals that include dispersion (wB97XD) and long-range correction (LC-wpbe) provided results even closer to experimental values, highlighting the importance of selecting appropriate functionals for systems with non-covalent interactions. nih.gov

The total energy calculated through DFT is a crucial parameter for assessing the stability of different conformers. Furthermore, thermodynamic quantities can be derived from these calculations, providing a deeper understanding of the molecule's physical and electronic properties. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Related Amide System Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (amide) | 1.35 - 1.40 | |

| C=O (amide) | 1.22 - 1.25 | |

| N-H (amide) | 1.00 - 1.02 | |

| C-N (nitro) | 1.45 - 1.49 | |

| N-O (nitro) | 1.21 - 1.24 | |

| C-N-C (amide) | 125 - 130 | |

| O-C-N (amide) | 120 - 123 | |

| C-N-H (amide) | 118 - 122 | |

| O-N-O (nitro) | 123 - 126 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and dynamic behavior of molecules like this compound over time. inflibnet.ac.inresearchgate.net By solving Newton's equations of motion, MD simulations can track the movements of atoms and reveal the different shapes (conformers) the molecule can adopt. inflibnet.ac.in

The insights gained from MD simulations complement the static picture provided by quantum chemical calculations. They can reveal dynamic processes like the formation and breaking of intramolecular hydrogen bonds, which can influence the molecule's properties. inflibnet.ac.in The results of MD simulations can also be used to refine our understanding of protein-ligand interactions, where the conformational flexibility of the ligand is a key factor. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals provide valuable information about a molecule's ability to donate or accept electrons.

For this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the phenyl ring and the amide group, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized on the electron-deficient nitro group, which is a strong electron-withdrawing group. This suggests that the nitro group is a likely site for nucleophilic attack. ajchem-a.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A large HOMO-LUMO gap generally indicates high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Similar Nitroaromatic Compound

| Parameter | Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

| Ionization Potential (I) | 6.5 to 7.5 |

| Electron Affinity (A) | 2.0 to 3.0 |

| Electronegativity (χ) | 4.25 to 5.25 |

| Chemical Hardness (η) | 1.75 to 2.75 |

Note: These values are illustrative and based on calculations for similar nitroaromatic compounds. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential.

For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the nitro and carbonyl groups, indicating these are electron-rich regions and potential sites for electrophilic attack or hydrogen bond acceptance. ajchem-a.comresearchgate.net Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the amide N-H proton, making it a potential hydrogen bond donor. ajchem-a.com

The MEP is related to the electron density and provides a guide to the reactive sites of a molecule. researchgate.net By analyzing the MEP map, one can gain insights into how this compound might interact with other molecules, including potential hydrogen bonding patterns and sites of non-covalent interactions. uni-muenchen.de These maps are useful for understanding intermolecular interactions and can help in the design of new molecules with specific interaction properties.

Theoretical Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The theoretical analysis of hydrogen bonding and other intermolecular interactions is crucial for understanding the solid-state structure and properties of this compound. These interactions play a significant role in determining how molecules pack in a crystal lattice and can influence physical properties such as melting point and solubility.

In the case of this compound, the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of intermolecular hydrogen bonds, such as N-H···O, which are common in amide-containing compounds. researchgate.net Additionally, weaker C-H···O interactions may also contribute to the stability of the crystal structure. researchgate.net

Computational methods can be used to model and analyze these interactions. For example, Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the crystal structure. jomardpublishing.com This technique provides a graphical representation of the regions of close contact between neighboring molecules, highlighting the most important intermolecular interactions.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of N 2 Nitrophenyl Hexanamide

Electrophilic and Nucleophilic Reactions of the Aromatic Nitro Group

The aromatic nitro group is a powerful modulator of the reactivity of the phenyl ring in N-{2-nitrophenyl}hexanamide. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic attack. numberanalytics.comacs.org This deactivation is most pronounced at the ortho and para positions relative to the nitro group, making any potential electrophilic aromatic substitution reactions highly likely to occur at the meta positions (positions 3 and 5). numberanalytics.comck12.orgquora.com However, due to the presence of two deactivating groups (the nitro group and the amide group), electrophilic substitution on this ring is generally unfavorable and requires harsh conditions. ck12.org

Conversely, the electron-deficient character imparted by the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comevitachem.comwikipedia.org This type of reaction is facilitated when a suitable leaving group is present on the ring, typically at the ortho or para position to the nitro group. The mechanism involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, which acts as a strong stabilizing factor. Subsequent elimination of the leaving group restores the aromaticity of the ring.

Another key reaction of the nitro group is its reduction to an amino group (-NH2). This transformation is fundamental in synthetic chemistry as it provides a route to various other functionalities. The reduction can be achieved using a variety of reagents, such as metal catalysts (e.g., Palladium on carbon) with hydrogen gas, or metal-acid systems like tin(II) chloride in hydrochloric acid. evitachem.com

| Reaction Type | Typical Reagents | Role of Nitro Group | General Outcome for Nitrophenyl Derivatives |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Halogenation) | Strong deactivator, meta-director | Reaction is slow; substitution occurs at positions meta to the NO₂ group. numberanalytics.comck12.org |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RO⁻, RNH₂, F⁻) with a leaving group on the ring | Activator; stabilizes the Meisenheimer complex | Substitution of a leaving group (e.g., halide) at the ortho or para position. wikipedia.orgmasterorganicchemistry.comnih.gov |

| Reduction | H₂/Pd-C, Sn/HCl, Fe/HCl | Reactant | Conversion of the nitro group to a primary amine (-NH₂). |

Reactivity of the Amide Linkage: Hydrolysis and Substitution Pathways

The amide bond in this compound is notably stable and resistant to cleavage, a characteristic feature of amides in general. wikipedia.orgopenstax.org However, it can undergo hydrolysis to its constituent molecules, 2-nitroaniline (B44862) and hexanoic acid, under forceful conditions, typically requiring heating in the presence of a strong acid or base. evitachem.comlibretexts.orgucalgary.ca

Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. openstax.org This is followed by proton transfer and elimination of 2-nitroaniline as the leaving group. The final step involves the protonation of the liberated amine, which drives the equilibrium towards the products. openstax.org

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. openstax.org This forms a tetrahedral intermediate. The subsequent elimination of the 2-nitroanilide anion is the difficult step, as amides are poor leaving groups. The reaction is driven to completion by the deprotonation of the newly formed hexanoic acid by the strong base. openstax.orgarkat-usa.org For substituted anilides, the breakdown of the tetrahedral intermediate is often the rate-determining step. uregina.ca

While direct nucleophilic acyl substitution on the amide is less common than hydrolysis due to the poor leaving group ability of the nitrogen moiety, certain transformations are possible. libretexts.org For instance, reduction of the amide using strong reducing agents like lithium aluminum hydride (LiAlH₄) can convert the carbonyl group into a methylene (B1212753) group (-CH₂-), yielding the corresponding secondary amine, N-(2-nitrophenyl)hexylamine. openstax.orglibretexts.org

| Condition | Mechanism Summary | Products | Key Mechanistic Feature |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, heat) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Elimination of protonated amine. | Hexanoic acid and 2-nitroanilinium salt. libretexts.orgsavemyexams.com | Activation of the carbonyl group by protonation. openstax.org |

| Basic (e.g., NaOH, heat) | 1. Nucleophilic attack by OH⁻. 2. Formation of a tetrahedral intermediate. 3. Elimination of the anilide anion. | Hexanoate salt and 2-nitroaniline. libretexts.orgsavemyexams.com | Direct attack by a strong nucleophile; driven by deprotonation of the product acid. openstax.org |

Reactions of the Hexanamide (B146200) Chain: Oxidation and Reduction Potential

The hexanamide portion of this compound is a saturated alkyl chain, which is the least reactive part of the molecule under typical organic synthesis conditions. This aliphatic chain is generally inert to the reagents used to effect transformations on the aromatic ring or the amide linkage.

The C-H bonds of the hexane (B92381) chain are strong and non-polar, making them resistant to both oxidation and reduction. While powerful oxidizing agents or free-radical conditions could theoretically functionalize the chain, such reactions are non-selective and would likely also affect the more sensitive nitro and amide groups. There are no readily available, low-potential pathways for the oxidation or reduction of this saturated chain. Its primary role is to impart lipophilicity to the molecule and to act as a structural scaffold.

| Functional Group | General Reactivity | Example Reactions |

|---|---|---|

| Aromatic Nitro Group | High | Nucleophilic substitution, reduction. numberanalytics.comevitachem.com |

| Amide Linkage | Moderate | Hydrolysis (harsh conditions), reduction. evitachem.comlibretexts.org |

| Hexanamide Alkyl Chain | Low | Generally unreactive under standard conditions. |

Mechanistic Studies of Cycloaddition Reactions Involving Nitrophenyl Derivatives

While specific studies on cycloaddition reactions involving this compound are not prominent, research on other nitrophenyl derivatives provides valuable mechanistic insights. The electron-withdrawing nature of the nitrophenyl group plays a crucial role in these reactions, particularly in [3+2] cycloadditions.

In studies involving the reaction of nitrones with dipolarophiles containing a nitrophenyl group, Density Functional Theory (DFT) calculations have been used to explore the chemo-, regio-, and stereoselectivities. smolecule.com These studies indicate that the reaction often proceeds through a chemo-selective addition across a C=C double bond. The presence of the electron-withdrawing nitro group on one of the reactants influences the kinetics and thermodynamics of the reaction, affecting the activation energies of the possible transition states. nih.gov For example, in the (3+2) cycloaddition of diarylnitrones to 1-(4-nitrophenyl)-5H-pyrrolin-2-one, the reaction pathway is both kinetically and thermodynamically favored, with the nitrophenyl group influencing the electronic demand of the reaction.

| Reaction Type | Role of Nitrophenyl Group | Key Mechanistic Finding | Reference Concept |

|---|---|---|---|

| (3+2) Cycloaddition | Acts as an electron-withdrawing moiety on the dipolarophile. | Influences the energy of frontier molecular orbitals (HOMO/LUMO), affecting reaction rate and selectivity. | nih.gov |

| (3+2) Cycloaddition | Modifies the electronic character of the reactant. | Kinetics and thermodynamics are altered by the substituent, though the overall chemo- and regioselectivity may remain unchanged. | smolecule.com |

Influence of Intramolecular Interactions on Reactivity Profiles (e.g., steric hindrance, repulsion)

The ortho-positioning of the hexanamide and nitro groups on the phenyl ring results in significant intramolecular interactions that profoundly affect the molecule's conformation and reactivity. This phenomenon is often referred to as the "ortho effect". vedantu.comwikipedia.org

One major interaction is steric hindrance between the bulky amide group and the adjacent nitro group. This steric repulsion can force the amide group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgrsc.org This loss of planarity disrupts the resonance between the amide's nitrogen lone pair and the aromatic π-system, which can alter the reactivity of both the amide and the ring. testbook.com

Furthermore, the geometry of this compound is ideal for the formation of a stable six-membered intramolecular hydrogen bond. This bond forms between the hydrogen atom of the amide (N-H) and one of the oxygen atoms of the ortho-nitro group. niscpr.res.inacs.orgresearchgate.net This interaction locks the molecule into a more rigid, planar, chelate-like ring structure. acs.orgresearchgate.net This hydrogen bond is quite strong and persists even in polar solvents. cdnsciencepub.com It significantly influences the chemical properties of the molecule by:

Reducing the availability of the amide N-H proton for intermolecular hydrogen bonding.

Affecting the basicity of the nitro group's oxygen atoms and the acidity of the N-H proton.

Holding the functional groups in a fixed orientation, which can impact their accessibility to incoming reagents.

Crystal structure analyses of related o-nitroaniline compounds provide quantitative data on these interactions. iucr.orgiucr.org

| Interaction Type | Structural Consequence | Effect on Reactivity | Supporting Evidence (from related structures) |

|---|---|---|---|

| Steric Hindrance | Twisting of amide and/or nitro groups out of the phenyl ring plane. | Inhibits resonance, alters accessibility of functional groups. vedantu.comrsc.org | Observed changes in dihedral angles in crystal structures. |

| Intramolecular H-Bond (N-H···O=N) | Formation of a stable, planar six-membered ring. | Reduces availability of N-H for external interactions; fixes conformation. niscpr.res.incdnsciencepub.com | N-H···O distances of ~2.64-2.67 Å reported in o-nitroaniline crystals. iucr.org |

Mechanistic Biological Investigations of N 2 Nitrophenyl Hexanamide and Analogous Compounds in Vitro Studies

Quorum Sensing Modulation Mechanisms: In Vitro Antagonistic Activity

N-{2-nitrophenyl}hexanamide has been identified as an antagonist of the LuxR-regulated quorum sensing (QS) system. mdpi.com Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. mdpi.comresearchgate.netnih.gov This regulation is mediated by small signaling molecules, such as N-acyl homoserine lactones (AHLs) in many Gram-negative bacteria. mdpi.comacs.org

In vitro studies using bioluminescence assays have demonstrated that this compound exhibits antagonistic activity against the LuxR-QS system. mdpi.com The compound was shown to have an IC50 value of 94 µM, indicating its potency in inhibiting the QS-regulated response. mdpi.com This antagonistic activity is thought to be due to the ability of the compound to bind to the LuxR-type receptor, thereby preventing the binding of the natural AHL signal and inhibiting the activation of downstream gene expression. mdpi.comnih.gov

The structure of this compound, particularly the presence of the nitro-substituent, is crucial for its antagonistic activity. mdpi.com Comparative studies with analogous compounds have shown that the nitro group plays a key role in anchoring the molecule within the ligand-binding site of the LuxR receptor. mdpi.com For instance, the corresponding compound without the nitro group showed a total loss of activity. mdpi.com This highlights the importance of the electronic properties of the nitro group in the interaction with the receptor. nih.gov

The antagonistic activity of this compound has been observed in studies involving Pseudomonas aeruginosa, an opportunistic human pathogen that utilizes QS to control virulence factor production and biofilm formation. acs.orgnih.govjocpr.comnih.govjmb.or.krfrontiersin.org By interfering with the QS system, this compound and its analogs represent a potential strategy for the development of anti-infective agents that target bacterial communication rather than bacterial growth. researchgate.netnih.govacs.org

Table 1: In Vitro Antagonistic Activity of N-{2-nitrophenyl}hexanamide and Analogous Compounds

| Compound | Target System | Assay Type | IC50 (µM) | Reference |

| This compound | LuxR-QS | Bioluminescence | 94 | mdpi.com |

| N-(2-nitrophenyl)butanamide | LuxR-QS | Bioluminescence | 58 | mdpi.com |

| N-phenylhexanamide | LuxR-QS | Bioluminescence | Inactive | mdpi.com |

Enzyme Inhibition Mechanisms: Specific Molecular Targets and Binding Characteristics (In Vitro)

While direct in vitro enzyme inhibition studies specifically for this compound are not extensively detailed in the provided context, the inhibitory potential of structurally related nitroaromatic compounds and amides against various enzymes has been documented. nih.govnih.govmdpi.comnih.gov The nitro group, due to its electron-rich nature, can enhance the inhibition of target enzymes by favoring interactions with specific amino acid residues. nih.gov

In the context of quorum sensing, the "enzyme inhibition" can be viewed as the antagonistic binding to the LuxR-type receptor protein, which is not a classical enzyme but a transcriptional regulator. mdpi.comnih.gov The binding of this compound to the LuxR receptor prevents the conformational changes necessary for its function, thus inhibiting the transcription of target genes. mdpi.com Molecular docking studies have suggested that the nitro group is a critical anchor for this interaction. mdpi.com

Furthermore, compounds with amide functionalities have been explored as inhibitors for a range of enzymes, including histone deacetylases (HDACs) and metalloendopeptidases. nih.govresearchgate.netmdpi.com The amide bond can participate in hydrogen bonding interactions within the enzyme's active site, contributing to the binding affinity. mdpi.com The specificity of the inhibition is determined by the combination of the amide group with other structural features of the molecule. nih.govresearchgate.net

Table 2: Potential Enzyme Targets for Structurally Related Compounds

| Enzyme Class | Potential Inhibition Mechanism | Key Structural Features | Reference |

| Urease | Active site binding | Nitroaromatic moiety | archivesofmedicalscience.com |

| Cyclooxygenase (COX) | Active site binding | Aromatic and amide groups | mdpi.comresearchgate.net |

| Histone Deacetylase (HDAC) | Zinc-binding in active site | Amide/hydroxamic acid group | researchgate.netmdpi.com |

| Metalloendopeptidases | Metal chelation in active site | Thiol or hydroxamate groups | nih.gov |

Induction of Oxidative Stress through Nitro Group Redox Activity (In Vitro)

The nitro group of this compound is a key functional group that can participate in redox reactions within a biological system, potentially leading to the induction of oxidative stress. nih.govnih.gov In vitro, nitroaromatic compounds can undergo enzymatic reduction to form nitro anion radicals. nih.gov This single-electron reduction is often catalyzed by flavoenzymes, such as NADPH-cytochrome P450 reductase. nih.gov

The resulting nitro anion radical is generally unstable and can rapidly react with molecular oxygen in a process known as redox cycling. nih.gov This reaction regenerates the parent nitro compound and produces a superoxide (B77818) anion radical (O2•−). nih.gov The continuous cycling leads to the consumption of reducing equivalents, such as NADPH, and the accumulation of reactive oxygen species (ROS), including superoxide. nih.gov

Superoxide anions can be dismutated, either spontaneously or enzymatically, to form hydrogen peroxide (H2O2). Further reactions can lead to the formation of the highly reactive hydroxyl radical (•OH), which can cause damage to cellular macromolecules like DNA, proteins, and lipids. This cascade of events constitutes oxidative stress.

The electron-attracting nature of the nitro group facilitates its reduction, making nitroaromatic compounds potent inducers of oxidative stress. nih.govnih.gov The cytotoxicity of many nitro compounds is, at least in part, attributed to this redox activity. nih.govnih.gov While specific in vitro studies on this compound's ability to induce oxidative stress are not detailed, the presence of the nitro group strongly suggests this as a plausible mechanism of its biological activity. nih.govresearchgate.net

Modulation of Signaling Pathways (In Vitro)

The primary in vitro signaling pathway modulated by this compound is the bacterial quorum sensing (QS) pathway. mdpi.com As a QS antagonist, it directly interferes with the LuxR-type transcriptional regulators, which are central components of this signaling cascade in many Gram-negative bacteria. mdpi.comnih.gov By binding to the receptor, it prevents the binding of the native autoinducer molecules, thereby inhibiting the signal transduction that leads to the expression of virulence genes and biofilm formation. mdpi.comnih.gov

Beyond QS, the potential for this compound and related compounds to modulate other signaling pathways can be inferred from the activities of structurally similar molecules. For instance, compounds with amide and aromatic moieties have been shown to interact with various cellular signaling components. nih.govresearchgate.net

The induction of oxidative stress by the nitro group can also trigger cellular signaling responses. nih.govnih.gov Elevated levels of reactive oxygen species can activate stress-response pathways, such as those mediated by transcription factors like NF-κB, which in turn regulate the expression of genes involved in inflammation, cell survival, and apoptosis.

Furthermore, some amide-containing compounds have been designed to act as inhibitors of protein kinases or histone deacetylases, which are key enzymes in many eukaryotic signaling pathways. researchgate.net While not directly demonstrated for this compound, its structural motifs suggest a potential for broader interactions with cellular signaling networks that would require further investigation.

Cell-Based Assays for Mechanistic Elucidation of Biological Effects (In Vitro)

A variety of in vitro cell-based assays are instrumental in elucidating the biological mechanisms of action of compounds like this compound. archivesofmedicalscience.comvcu.eduubc.ca

Reporter Gene Assays: These are fundamental for studying the modulation of specific signaling pathways. mdpi.com For quorum sensing, bacterial strains are often engineered to express a reporter gene, such as that for luciferase or β-galactosidase, under the control of a QS-regulated promoter. mdpi.com A decrease in the reporter signal in the presence of the test compound indicates antagonistic activity. mdpi.com

Enzyme Inhibition Assays: To determine if a compound directly inhibits a specific enzyme, in vitro assays using the purified enzyme and a substrate are employed. mdpi.comnih.govarchivesofmedicalscience.com The rate of product formation is measured in the presence and absence of the inhibitor to determine its potency, often expressed as an IC50 or Ki value. mdpi.comnih.gov

Cytotoxicity Assays: These assays, such as the MTT or LDH release assays, are used to assess the general toxicity of a compound to cells. This is crucial to distinguish between specific mechanistic effects and general cell death.

Oxidative Stress Assays: The induction of oxidative stress can be measured using cell-based assays that detect the presence of reactive oxygen species (ROS). Probes like 2',7'-dichlorofluorescin diacetate (DCFDA) become fluorescent upon oxidation by ROS and can be quantified using fluorescence microscopy or plate readers.

Gene and Protein Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting can be used to measure changes in the expression of specific genes and proteins in response to treatment with the compound. This can provide insights into the downstream effects of modulating a particular signaling pathway. For example, one could measure the expression of QS-controlled virulence genes in bacteria treated with this compound.

Peptide Microarrays: These can be used for high-throughput screening of protein-ligand interactions and enzyme activity profiling, offering a broad view of the potential molecular targets of a compound. ubc.ca

Table 3: Common Cell-Based Assays for Mechanistic Studies

| Assay Type | Purpose | Example | Reference |

| Reporter Gene Assay | Quantify modulation of a specific signaling pathway | Luciferase-based QS reporter | mdpi.com |

| Enzyme Inhibition Assay | Determine direct inhibition of a specific enzyme | Urease inhibition assay | archivesofmedicalscience.com |

| Cytotoxicity Assay | Assess general cell viability | MTT assay | |

| Oxidative Stress Assay | Measure the production of reactive oxygen species | DCFDA assay | |

| Gene Expression Analysis | Quantify changes in gene transcription | qRT-PCR for virulence genes | |

| Protein Expression Analysis | Quantify changes in protein levels | Western blot for specific receptors | |

| Peptide Microarray | High-throughput profiling of protein binding and enzyme activity | Kinase activity profiling | ubc.ca |

Structure Activity Relationship Sar Studies for N 2 Nitrophenyl Hexanamide Derivatives

Influence of Acyl Chain Length on Biological Activity

The length of the acyl chain is a critical determinant of the biological activity of N-{2-nitrophenyl}amide derivatives. Studies focusing on the LuxR quorum-sensing system in a recombinant Escherichia coli biosensor have demonstrated a clear relationship between chain length and antagonistic potency.

Research reveals that both N-{2-nitrophenyl}hexanamide (C6 chain) and its shorter counterpart, N-(2-nitrophenyl)butanamide (C4 chain), exhibit antagonist activity against the LuxR system. semanticscholar.orgnih.gov The butanamide derivative, with a four-carbon chain, showed a half-maximal inhibitory concentration (IC₅₀) of 58 µM, making it the more active compound in the study. semanticscholar.org The hexanamide (B146200) derivative, with its six-carbon chain, was also an effective antagonist, albeit with a higher IC₅₀ value of 94 µM. semanticscholar.org

Interestingly, further elongation of the acyl chain leads to a complete loss of function. nih.gov Derivatives with an eight-carbon (octanamide) or a ten-carbon (decanamide) chain were found to be entirely inactive as antagonists in the same assay. nih.gov This suggests that while a certain degree of lipophilicity provided by the acyl chain is necessary for binding, there is a distinct "cut-off effect". nih.gov Chains that are too long may introduce steric hindrance or unfavorable hydrophobic interactions within the binding pocket, preventing the molecule from adopting the correct orientation for effective antagonism. The difference in activity between the C4 and C6 derivatives may be attributed to changes in the orientation of the alkyl chain within the binding site. semanticscholar.org

| Compound | Acyl Chain Length | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(2-nitrophenyl)butanamide | C4 | 58 µM | semanticscholar.org |

| This compound | C6 | 94 µM | semanticscholar.org |

| N-(2-nitrophenyl)octanamide | C8 | Inactive | nih.gov |

| N-(2-nitrophenyl)decanamide | C10 | Inactive | nih.gov |

Positional and Electronic Effects of Aromatic Substituents on Activity

The nature and position of substituents on the phenyl ring profoundly influence the biological activity of N-phenylhexanamide derivatives. The 2-nitro group, in particular, has been identified as a crucial feature for the antagonistic activity observed in LuxR modulation. semanticscholar.orgnih.gov

Electronic Effects: The nitro group (NO₂) is a potent electron-withdrawing group. d-nb.infolasalle.edu It deactivates the aromatic ring through both inductive and resonance effects, reducing the electron density of the ring. lasalle.edumasterorganicchemistry.com This electronic modification is critical for activity. Comparative studies have shown that the non-nitrated analog, N-phenylhexanamide, demonstrates significant antagonist activity (IC₅₀ of 79 µM), comparable to this compound. semanticscholar.orgnih.gov However, the corresponding butanamide (C4) analog without the nitro group was completely inactive, whereas N-(2-nitrophenyl)butanamide was the most potent antagonist in the series. semanticscholar.orgnih.gov This highlights a complex interplay between the acyl chain length and the electronic nature of the aromatic ring. The electron-withdrawing character of the nitro group is essential for facilitating key interactions, such as hydrogen bonding, within the target's binding site. semanticscholar.orgevitachem.com

Positional Effects: The placement of the nitro group at the ortho (position 2) of the phenyl ring is a defining characteristic of these active compounds. Docking studies indicate that a substituent at the 2-position allows the aniline (B41778) motif to fit within the LuxR binding site, occupying the same space as the lactone moiety of the natural acyl-homoserine lactone (AHL) ligands. semanticscholar.orgnih.gov The ortho-nitro group is positioned to form specific, favorable interactions with key amino acid residues, an arrangement that would be lost if the substituent were moved to the meta or para positions. semanticscholar.orgmasterorganicchemistry.com In nucleophilic aromatic substitutions, electron-withdrawing groups at the ortho and para positions are known to enhance reaction rates by stabilizing the negatively charged intermediate, a principle that underscores the importance of substituent placement in molecular interactions. masterorganicchemistry.commsu.edu

Conformational Flexibility and its Correlation with Biological Activity

The biological activity of this compound is intrinsically linked to its conformational flexibility. The molecule's ability to adopt a specific three-dimensional shape to fit within a biological target's binding site is crucial. Key areas of flexibility include the rotation around the amide bond and the orientation of the acyl chain relative to the aromatic ring.

The crystal structures of related N-phenylamides reveal considerable conformational flexibility between the phenyl ring and the amide unit. acs.org The angle between the plane of the amide group (N–C=O) and the plane of the phenyl ring can vary significantly, influenced by the nature of other substituents. acs.org This torsional freedom, along with the flexibility of the hexanamide chain, allows the molecule to explore various conformations. However, for biological activity, a specific conformation is often required to optimize interactions with the target protein. vulcanchem.com

In some contexts, reducing conformational flexibility can lead to an increase in potency by minimizing the entropic penalty of binding. nih.gov For N-{2-nitrophenyl} derivatives, an intramolecular hydrogen bond between the amide proton and an oxygen of the 2-nitro group can create a more rigid, pseudo-cyclic conformation. uea.ac.uknih.gov This conformational preference can pre-organize the ligand for binding, enhancing its affinity for the target. The observed differences in activity between analogs with varying acyl chain lengths may also stem from conformational effects, where the longer chain might adopt an unfavorable orientation within the binding site. semanticscholar.org

Applications and Advanced Materials Science Potential of N 2 Nitrophenyl Hexanamide

N-{2-nitrophenyl}hexanamide as a Key Intermediate in Complex Organic Synthesis

This compound is a valuable intermediate in the field of organic synthesis, primarily utilized as a building block for constructing more complex molecules. evitachem.com Its synthesis is typically achieved through the acylation of 2-nitroaniline (B44862) with hexanoyl chloride in the presence of a base like triethylamine (B128534). evitachem.com This straightforward reaction provides a foundation for diverse synthetic pathways.

The utility of this compound as an intermediate stems from the reactivity of its functional groups. The nitro group is a key feature, as it can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. evitachem.com Furthermore, the nitro group can be reduced to form an amino group, opening up another avenue for chemical modifications. The amide linkage itself can be hydrolyzed under acidic or basic conditions to yield 2-nitroaniline and hexanoic acid, providing a way to deconstruct the molecule if needed. evitachem.com

The versatility of this compound is demonstrated by its use in the synthesis of a range of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. evitachem.com For instance, the core structure of this compound is found in more elaborate molecules designed as potential therapeutic agents. nih.gov Its role as a foundational piece in creating these larger structures highlights its importance in synthetic organic chemistry.

Dirhodium(II)-catalyzed reactions involving hexanamide (B146200) demonstrate its utility in complex reactions, such as competing metal carbene N-H insertion and Wolff rearrangement, further expanding its synthetic potential. acs.org

Development of Functional Molecules and Building Blocks

This compound serves as a fundamental building block for the creation of more complex and functionalized molecules. evitachem.com Its structure, containing both an amide and a nitro-substituted aromatic ring, provides multiple points for chemical modification, making it a versatile scaffold in synthetic chemistry. evitachem.com

The development of functional molecules from this building block often involves transformations of the nitro group. For example, the reduction of the nitro group to an amine is a common strategy to introduce new functionalities. This resulting amine can then participate in a wide array of chemical reactions, such as amide bond formation or the construction of heterocyclic rings.

The amide portion of the molecule also contributes to its functionality. The hydrogen on the amide nitrogen can participate in hydrogen bonding, which can influence the conformation and binding properties of larger molecules derived from this scaffold. The hexanoyl chain can also be varied to modulate properties like lipophilicity.

The modular nature of this compound allows for the systematic development of new compounds with tailored properties. By modifying the aromatic ring, the amide linkage, or the alkyl chain, chemists can fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules for various applications. evitachem.comacs.org This adaptability makes it a valuable component in the synthesis of diverse chemical libraries for screening in drug discovery and materials science.

Integration into Polymer Science and Advanced Materials Development

The structural features of this compound and its analogs suggest their potential for integration into polymer science and the development of advanced materials. The presence of the rigid phenyl ring and the polar nitro and amide groups can impart desirable properties such as structural rigidity and thermal stability to polymers.

Studies on analogous structures, such as poly(amide-ester)s containing nitrophenyl groups, have demonstrated the influence of these moieties on the thermal properties of the resulting polymers. tandfonline.comresearchgate.net For instance, the thermal decomposition temperature of these polymers is influenced by the specific diacid used in their synthesis, with those derived from terephthaloyl chloride showing greater stability. tandfonline.comresearchgate.net This indicates that the incorporation of nitrophenyl amide units can enhance the thermal stability of polymeric materials. tandfonline.comresearchgate.net

Furthermore, the introduction of bulky pendant groups, like the nitrophenyl group, can improve the processability and solubility of high-performance polymers such as polyamide-imides (PAIs) in common organic solvents. hsu.ac.ir This enhanced solubility is crucial for the fabrication of materials like optical films. hsu.ac.ir Research on copolymers containing N-(4-nitrophenyl) acrylamide (B121943) has also shown promising thermal stability, with decomposition temperatures suitable for various applications. dergipark.org.tr

The development of polymers incorporating such building blocks is an active area of research. For example, novel diimide-diacid (DIDA) monomers with nitrophenyl groups have been used to synthesize new sulfur-containing PAIs with good thermal stability and solubility. hsu.ac.ir These findings underscore the potential of this compound and related structures as components in the design of new polymers with tailored thermal and mechanical properties.

Table 1: Thermal Properties of Polymers Containing Nitrophenyl Moieties

| Polymer Type | Monomers | Decomposition Temperature (°C) | Key Findings | Reference |

| Poly(amide-ester)s | N-(2,6-dichloro-4-nitrophenyl) diphenol-amides and various diacid chlorides | Influenced by diacid nature; terephthaloyl chloride derivatives are more stable. | The structure of the diacid significantly impacts thermal stability. | tandfonline.comresearchgate.net |

| Polyamide-Imides (PAIs) | Diimide-diacid (DIDA) with nitrophenyl groups and various aromatic diamines | 10% weight loss at 332-402 °C | Bulky nitrophenyl groups enhance solubility and processability. | hsu.ac.ir |

| Copolymer | N-(4-nitrophenyl) acrylamide and D-limonene | Initial decomposition at 226°C, maximum at 329°C | Demonstrates good thermal stability for a sustainable copolymer. | dergipark.org.tr |

Photochemical Properties and Potential Optoelectronic Applications